alpha-Phenyl-m-trifluoromethylphenethylamine
Description
α-Phenyl-m-trifluoromethylphenethylamine is a synthetic phenethylamine derivative characterized by a phenyl group substituted at the α-carbon (adjacent to the amine group) and a meta-trifluoromethyl (-CF₃) group on the benzene ring. Its structure can be represented as C₆H₅-CH₂-C(Ph)(NH₂)-C₆H₄-CF₃ (where Ph = phenyl). The electron-withdrawing -CF₃ group at the meta position enhances lipophilicity and may influence binding affinity to biological targets, such as neurotransmitter transporters or receptors .
Properties
CAS No. |
73758-34-6 |
|---|---|
Molecular Formula |
C15H14F3N |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
1-phenyl-2-[3-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C15H14F3N/c16-15(17,18)13-8-4-5-11(9-13)10-14(19)12-6-2-1-3-7-12/h1-9,14H,10,19H2 |
InChI Key |
HEGMAOBTPAUJNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC(=CC=C2)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Phenyl-m-trifluoromethylphenethylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of benzaldehyde with trifluoromethylphenylacetonitrile in the presence of a reducing agent such as lithium aluminum hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Alpha-Phenyl-m-trifluoromethylphenethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted phenethylamines
Scientific Research Applications
Alpha-Phenyl-m-trifluoromethylphenethylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Mechanism of Action
The mechanism of action of alpha-Phenyl-m-trifluoromethylphenethylamine involves its interaction with various molecular targets. It is known to bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This interaction regulates monoamine neurotransmission, affecting mood, cognition, and other central nervous system functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenethylamine derivatives exhibit diverse pharmacological profiles depending on substituents. Below is a comparative analysis of α-phenyl-m-trifluoromethylphenethylamine and its analogs:
Structural and Physicochemical Properties
*logP values estimated using fragment-based methods.
Key Observations :
- The -CF₃ group enhances lipophilicity (logP ~3.8 vs. ~2.5 for α-methyl analog), likely improving membrane permeability but reducing water solubility.
- The N-piperidinylethyl substituent in the compound adds a basic nitrogen and bulk, which may limit blood-brain barrier penetration compared to the target compound .
Pharmacological Implications
- Amphetamine (α-methylphenethylamine): Lacks -CF₃ and α-phenyl groups, resulting in lower logP and pronounced central nervous system (CNS) stimulation due to efficient dopamine/norepinephrine reuptake inhibition.
- α-Methyl-m-trifluoromethylphenethylamine : The -CF₃ group may prolong half-life via metabolic resistance, but α-methyl substitution retains some CNS activity.
- Target Compound: The α-phenyl group could reduce interactions with monoamine transporters (e.g., DAT, SERT) due to steric effects, shifting activity toward peripheral targets (e.g., trace amine-associated receptors) .
Metabolic Stability
- Trifluoromethyl Groups: The -CF₃ group resists oxidative metabolism, increasing plasma stability compared to non-fluorinated analogs. This is consistent with trends observed in fluorinated pharmaceuticals (e.g., citalopram) .
- α-Substituents : α-Phenyl substitution may block enzymatic degradation at the α-carbon, as seen in α-ethylphenethylamine derivatives.
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